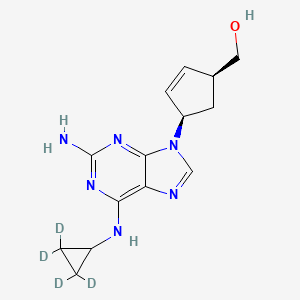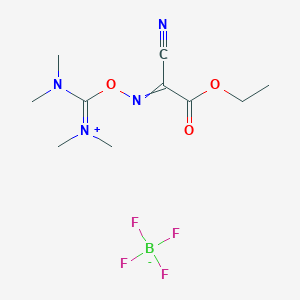
Abacavir-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abacavir-d4 is a deuterated compound of Abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. Abacavir is primarily used to decrease HIV viral loads, retard or prevent damage to the immune system, and reduce the risk of developing AIDS . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Abacavir .
Vorbereitungsmethoden
The synthetic route for Abacavir typically involves the reaction of a suitable di-halo aminopyrimidine starting material with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine . The deuterium atoms are introduced through specific deuterated reagents and conditions to replace hydrogen atoms in the molecule .
Analyse Chemischer Reaktionen
Abacavir-d4, like Abacavir, undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction . The major products formed from these reactions are typically deuterated analogs of the original compounds, which are used to study the metabolic pathways and stability of Abacavir .
Wissenschaftliche Forschungsanwendungen
Abacavir-d4 is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and stability of Abacavir. It is used as an internal standard for the quantification of Abacavir in various biological samples using techniques such as gas chromatography and liquid chromatography-mass spectrometry . Additionally, this compound is used in the development of long-acting antiretroviral therapies and in studies investigating the oxidative stability of Abacavir .
Wirkmechanismus
Abacavir-d4, like Abacavir, is a nucleoside reverse transcriptase inhibitor. It is converted intracellularly to the active metabolite carbovir triphosphate, which competes with deoxyguanosine-5’-triphosphate for incorporation into viral DNA. This inhibits the HIV reverse transcriptase enzyme and acts as a chain terminator of DNA synthesis, thereby preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Abacavir-d4 is unique due to the presence of deuterium atoms, which provide insights into the pharmacokinetics and metabolic pathways of Abacavir. Similar compounds include other nucleoside reverse transcriptase inhibitors such as Zidovudine, Lamivudine, and Didanosine . These compounds also inhibit the reverse transcriptase enzyme but differ in their chemical structure and pharmacokinetic properties.
Eigenschaften
IUPAC Name |
[(1S,4R)-4-[2-amino-6-[(2,2,3,3-tetradeuteriocyclopropyl)amino]purin-9-yl]cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m1/s1/i2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSCOLBFJQGHM-ZOTQTBSBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B1148512.png)

